Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC16316141
Molecular Formula: C16H17N5O3S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N5O3S |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | ethyl 2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C16H17N5O3S/c1-2-24-15(23)11-10-25-16(17-11)18-14(22)8-5-7-13-20-19-12-6-3-4-9-21(12)13/h3-4,6,9-10H,2,5,7-8H2,1H3,(H,17,18,22) |
| Standard InChI Key | KGGQGMSJKVQCAU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Introduction
Ethyl 2-{[4-( triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic molecule that integrates several heterocyclic systems. Its structure combines a thiazole ring and a triazolopyridine moiety, both of which are known for their diverse biological activities. The compound's design suggests potential applications in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, or antimalarial research.
Structural Features
Key Components:
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Thiazole Ring: A sulfur and nitrogen-containing heterocycle that is frequently found in biologically active compounds.
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Triazolopyridine Moiety: A fused heterocyclic system with known pharmacological relevance.
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Ester Group (Ethyl): Adds lipophilicity to the molecule, potentially enhancing its bioavailability.
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Amide Linkage: Connects the triazolopyridine and thiazole subunits.
Molecular Formula: C16H18N6O3S
Molecular Weight: Approximately 390.42 g/mol
Structure Highlights:
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The compound features an ethyl ester group at the 4-position of the thiazole ring.
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A butanoyl chain links the triazolopyridine group to the amide functionality.
Synthesis Pathways
The synthesis of this compound likely involves multi-step reactions combining heterocyclic precursors and functionalized intermediates. Below are general steps based on related literature:
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Formation of Triazolopyridine Core:
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Starting from pyridine derivatives, cyclization with azides forms the triazolopyridine system.
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Thiazole Ring Introduction:
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Reaction of α-haloketones with thiourea or similar reagents generates the thiazole core.
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Coupling Reactions:
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Amide bond formation using activated carboxylic acids or acid chlorides links the triazolopyridine to the thiazole derivative.
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Esterification:
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Final esterification with ethanol ensures the ethyl group is attached.
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Biological Significance
The compound's structure suggests potential biological activities due to its pharmacophoric elements:
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Antimicrobial Potential:
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Anti-inflammatory Activity:
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Antimalarial Applications:
Analytical Characterization
To confirm the identity and purity of Ethyl 2-{[4-( triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate, analytical techniques are employed:
| Technique | Purpose | Observations Expected |
|---|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments | Peaks corresponding to ethyl group, amide NH |
| Mass Spectrometry (MS) | Confirms molecular weight | Molecular ion peak at ~390 m/z |
| IR Spectroscopy | Detects functional groups | Bands for C=O (ester), NH (amide), C-S |
Comparative Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C16H18N6O3S |
| Molecular Weight | ~390.42 g/mol |
| Solubility | Likely soluble in organic solvents (e.g., DMSO) |
| Biological Activity (Predicted) | Antimicrobial, anti-inflammatory |
Research Applications
Given its structural complexity and pharmacophoric elements, this compound can be explored in:
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Drug discovery programs targeting infectious diseases.
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Anti-inflammatory drug development pipelines.
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Structure-activity relationship (SAR) studies for heterocyclic compounds.
Further research involving in vitro and in vivo testing is essential to validate these applications.
This document provides a professional overview of Ethyl 2-{[4-( triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate based on available data and related literature insights .
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